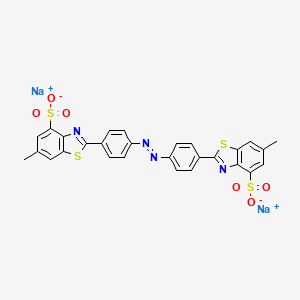
2,2'-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with a diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including diazotization, coupling, and sulphonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with various biological molecules. These interactions can influence biochemical pathways, making the compound useful in various research applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole): Similar structure but lacks the sulphonate group.
Disodium 2,2’-(azodi-p-phenylene)bis[6-methylbenzothiazolesulphonate]: Another variant with similar properties.
Uniqueness
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is unique due to its sulphonate group, which enhances its solubility and reactivity. This makes it particularly useful in aqueous environments and broadens its range of applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
71033-21-1 |
|---|---|
Molekularformel |
C28H18N4Na2O6S4 |
Molekulargewicht |
680.7 g/mol |
IUPAC-Name |
disodium;6-methyl-2-[4-[[4-(6-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |
InChI |
InChI=1S/C28H20N4O6S4.2Na/c1-15-11-21-25(23(13-15)41(33,34)35)29-27(39-21)17-3-7-19(8-4-17)31-32-20-9-5-18(6-10-20)28-30-26-22(40-28)12-16(2)14-24(26)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI-Schlüssel |
VDCPHSCTJQPBMI-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6S(=O)(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)



![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

